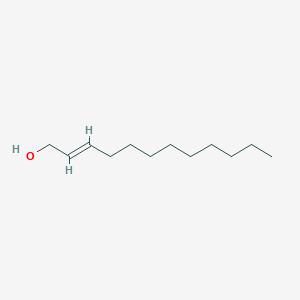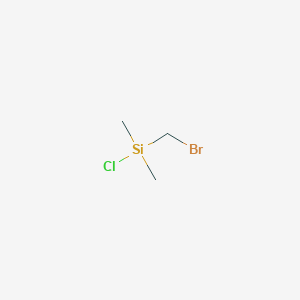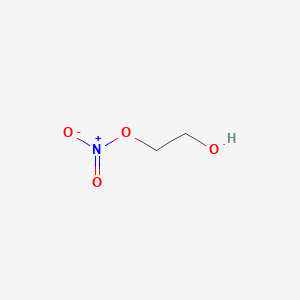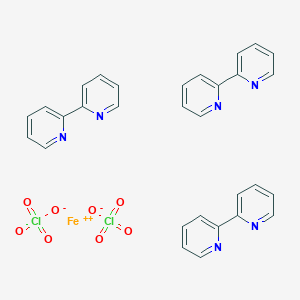![molecular formula C11H12ClN3O B106044 [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea CAS No. 17026-15-2](/img/structure/B106044.png)
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea, also known as Cpd 22, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 exerts its therapeutic effects through a variety of mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis.
Effets Biochimiques Et Physiologiques
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators in vitro and in vivo. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 in lab experiments is its relatively low toxicity. However, one limitation of using [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase. Another area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the activity of MMPs. Further research is needed to fully understand the therapeutic potential of [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 and to develop more effective methods for its administration in experimental settings.
Méthodes De Synthèse
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 3-methyl-2-butanone, followed by the reaction of the resulting product with guanidine hydrochloride and ammonium acetate. The final product is obtained through a purification process involving recrystallization.
Applications De Recherche Scientifique
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. [(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea 22 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Numéro CAS |
17026-15-2 |
|---|---|
Nom du produit |
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea |
Formule moléculaire |
C11H12ClN3O |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H12ClN3O/c1-8(14-15-11(13)16)2-3-9-4-6-10(12)7-5-9/h2-7H,1H3,(H3,13,15,16)/b3-2+,14-8- |
Clé InChI |
UBQZSMHZGXEIDH-KBEAGGLJSA-N |
SMILES isomérique |
C/C(=N/NC(=O)N)/C=C/C1=CC=C(C=C1)Cl |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)Cl |
Synonymes |
4-(p-Chlorophenyl)-3-buten-2-one semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



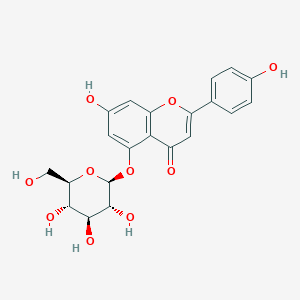
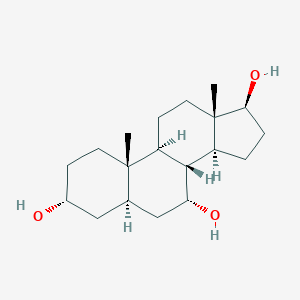
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
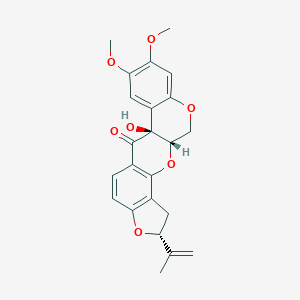
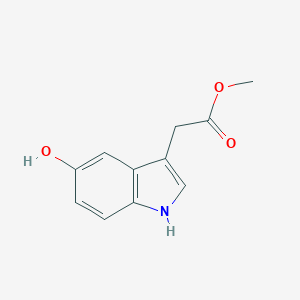
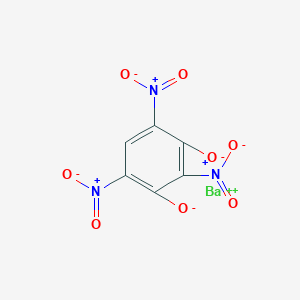
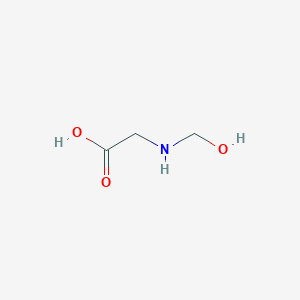
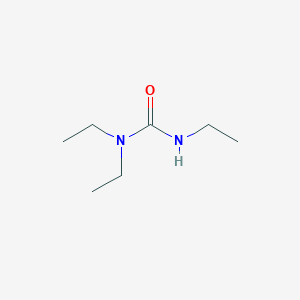
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
